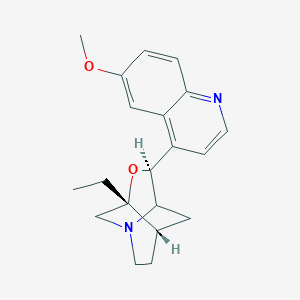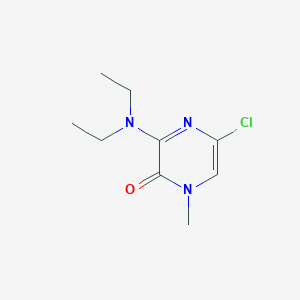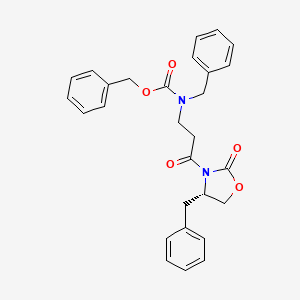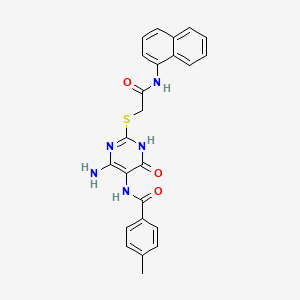
(3|A,9S)-3,9-Epoxy-10,11-dihydro-6'-methoxycinchonan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cinchonan, 3,9-epoxy-10,11-dihydro-6’-methoxy-, (3alpha,9S)- is a complex organic compound with the molecular formula C20H24N2O2 and a molecular weight of 324.4168 This compound is a derivative of cinchona alkaloids, which are known for their medicinal properties, particularly in the treatment of malaria
Preparation Methods
The synthesis of Cinchonan, 3,9-epoxy-10,11-dihydro-6’-methoxy-, (3alpha,9S)- involves several steps, typically starting from quinine or related cinchona alkaloids. The synthetic route often includes the following steps:
Epoxidation: Introduction of the epoxy group at the 3,9-positions.
Hydrogenation: Reduction of the double bonds to form the dihydro derivative.
Methoxylation: Introduction of the methoxy group at the 6’-position.
Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of specific catalysts .
Chemical Reactions Analysis
Cinchonan, 3,9-epoxy-10,11-dihydro-6’-methoxy-, (3alpha,9S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can further modify the epoxy group or other functional groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Cinchonan, 3,9-epoxy-10,11-dihydro-6’-methoxy-, (3alpha,9S)- has several scientific research applications:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential biological activities, including antimalarial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the synthesis of other complex organic compounds and pharmaceuticals.
Mechanism of Action
The mechanism of action of Cinchonan, 3,9-epoxy-10,11-dihydro-6’-methoxy-, (3alpha,9S)- involves its interaction with specific molecular targets and pathways. For instance, its antimalarial activity is believed to result from its ability to interfere with the parasite’s heme detoxification process. The compound’s unique structure allows it to bind to heme, preventing its detoxification and leading to the accumulation of toxic heme within the parasite .
Comparison with Similar Compounds
Cinchonan, 3,9-epoxy-10,11-dihydro-6’-methoxy-, (3alpha,9S)- can be compared with other cinchona alkaloids such as quinine, quinidine, and hydroquinidine. While all these compounds share a similar core structure, the presence of the epoxy and methoxy groups in Cinchonan, 3,9-epoxy-10,11-dihydro-6’-methoxy-, (3alpha,9S)- imparts unique chemical properties and potential applications. For example:
Quinine: Primarily used as an antimalarial agent.
Quinidine: Used as an antiarrhythmic agent.
Hydroquinidine: Similar to quinidine but with different pharmacokinetic properties.
Properties
Molecular Formula |
C20H24N2O2 |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
(3R,5S,8S)-3-ethyl-5-(6-methoxyquinolin-4-yl)-4-oxa-1-azatricyclo[4.4.0.03,8]decane |
InChI |
InChI=1S/C20H24N2O2/c1-3-20-12-22-9-7-13(20)10-18(22)19(24-20)15-6-8-21-17-5-4-14(23-2)11-16(15)17/h4-6,8,11,13,18-19H,3,7,9-10,12H2,1-2H3/t13-,18?,19-,20-/m0/s1 |
InChI Key |
VRRIKIVHRAFRBP-LBXUKJEYSA-N |
Isomeric SMILES |
CC[C@]12CN3CC[C@H]1CC3[C@@H](O2)C4=C5C=C(C=CC5=NC=C4)OC |
Canonical SMILES |
CCC12CN3CCC1CC3C(O2)C4=C5C=C(C=CC5=NC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(3-methoxyphenyl)-N-[2-(pyridin-4-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B14096229.png)


![1-[2-(diethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B14096235.png)
![1-{[1,3-dimethyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperidine-4-carboxamide](/img/structure/B14096243.png)



![Sodium benzo[d]isothiazol-3-olate](/img/structure/B14096268.png)
![4-[1-(4-methylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]butanoic acid](/img/structure/B14096278.png)
![5-(benzyloxy)-2-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-methyl-1H-pyrazol-5-yl]-4-ethylphenol](/img/structure/B14096281.png)
![2-Methyl-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096284.png)
![1-(2,5-Dimethoxyphenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096303.png)
![6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]hexanamide](/img/structure/B14096304.png)
